isochinoline diiidrate

Dihydroisoquinolines are a class of heterocyclic compounds characterized by the presence of a six-membered nitrogen-containing ring with a double bond in the 1,4 position and an additional five-membered ring fused to it. These molecules exhibit diverse chemical properties and are of significant interest in various fields due to their potential applications.

Structurally, dihydroisoquinolines typically consist of a six-membered isoquinoline nucleus with an exo-double bond between C-3 and C-4 and a substituent at the 1-position or other positions. The nitrogen atom in the ring confers basicity and can participate in various functional group transformations.

In medicinal chemistry, dihydroisoquinolines are explored as potential drugs for treating neurological disorders such as Parkinson’s disease due to their ability to cross the blood-brain barrier. Additionally, these compounds have shown promise in the treatment of inflammatory diseases and cancer therapy due to their antioxidant properties and ability to modulate cellular signaling pathways.

Dihydroisoquinolines also find applications in organic synthesis as versatile building blocks for constructing complex molecules through various functionalization reactions. Their structural flexibility allows them to be tailored for specific biological or chemical purposes, making them valuable tools in both academic research and industrial development.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

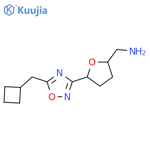

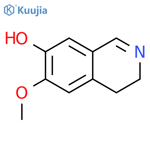

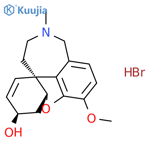

|

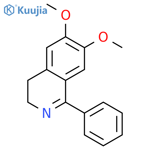

7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline (~90% by HPLC) | 4602-73-7 | C10H11NO2 |

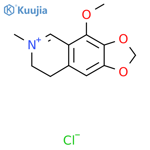

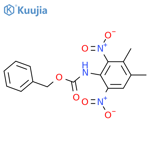

|

Cotarnine Chloride | 10018-19-6 | C12H14ClNO3 |

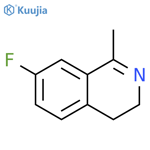

|

Isoquinoline,7-fluoro-3,4-dihydro-1-methyl- | 269402-41-7 | C10H10FN |

|

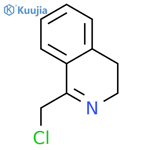

1-(chloromethyl)-3,4-dihydroisoquinoline | 36177-79-4 | C10H10ClN |

|

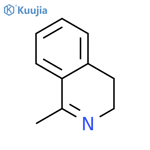

1-methyl-3,4-dihydroisoquinoline hydrochloride | 26210-39-9 | C10H12ClN |

|

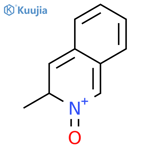

Isoquinoline,3-methyl-, 2-oxide | 14548-00-6 | C10H9NO |

|

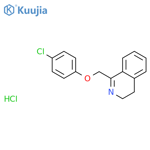

Isoquinoline,1-[(4-chlorophenoxy)methyl]-3,4-dihydro-, hydrochloride (1:1) | 10500-82-0 | C16H15Cl2NO |

|

6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline | 10172-39-1 | C17H17NO2 |

|

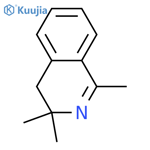

1,3,3-Trimethyl-3,4-dihydroisoquinoline | 79023-51-1 | C12H15N |

|

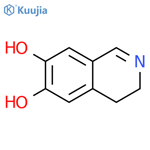

3,4-Dihydroisoquinoline-6,7-diol | 4602-83-9 | C9H9NO2 |

Letteratura correlata

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

4. Book reviews

-

5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

Fornitori consigliati

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati

-

-

Galanthamine hydrobromide Cas No: 1953-04-4

Galanthamine hydrobromide Cas No: 1953-04-4 -

-

-